Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF
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Overview
Description
Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF is a synthetic analogue of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is designed to mimic the biological activity of somatostatin, with modifications to enhance its stability and potency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for maintaining its three-dimensional structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various reagents depending on the desired modification, such as N-methylation using methyl iodide (CH3I) in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as derivatives with substituted functional groups .
Scientific Research Applications
Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in research on somatostatin receptors and their role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as cancer, diabetes, and neurodegenerative diseases.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1). Upon binding, it inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels. This leads to the inhibition of hormone secretion and cell proliferation. The compound also activates phosphotyrosine phosphatase and Na+/H+ exchanger pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Des-Ala1,2,5-[D-Trp8,IAmp9]SRIF
- Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF
- Des-AA1,5-[Tyr2,D-Trp8,(NalphaMe)IAmp9]SRIF
Uniqueness
Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF is unique due to its specific modifications, including the incorporation of D-tryptophan, isoleucine amide, and N-methylated threonine. These modifications enhance its stability, receptor binding affinity, and resistance to enzymatic degradation, making it a potent and long-lasting analogue of somatostatin .
Properties
Molecular Formula |
C75H98N14O15S2 |
---|---|
Molecular Weight |
1499.8 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-11-methyl-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C75H98N14O15S2/c1-43(2)78-38-50-30-28-49(29-31-50)35-58-70(98)88-63(44(3)91)72(100)85-60(36-48-23-13-8-14-24-48)74(102)89(5)64(45(4)92)73(101)86-61(40-90)71(99)87-62(75(103)104)42-106-105-41-53(77)65(93)80-55(27-17-18-32-76)66(94)81-56(33-46-19-9-6-10-20-46)67(95)82-57(34-47-21-11-7-12-22-47)68(96)84-59(69(97)83-58)37-51-39-79-54-26-16-15-25-52(51)54/h6-16,19-26,28-31,39,43-45,53,55-64,78-79,90-92H,17-18,27,32-38,40-42,76-77H2,1-5H3,(H,80,93)(H,81,94)(H,82,95)(H,83,97)(H,84,96)(H,85,100)(H,86,101)(H,87,99)(H,88,98)(H,103,104)/t44-,45-,53-,55-,56-,57+,58+,59+,60+,61+,62+,63-,64-/m1/s1 |
InChI Key |
YZXQZTRDHNBZMS-YNBIXHCXSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N([C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)[C@@H](C)O)C)CC7=CC=CC=C7)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)C)CC7=CC=CC=C7)C(C)O |
Origin of Product |
United States |
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